1-Boc-3,3-dimethyl-6-nitroindoline
Overview
Description
1-Boc-3,3-dimethyl-6-nitroindoline is a derivative of indoline, a bicyclic compound consisting of a benzene ring fused to a pyrrole ring. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, two methyl groups at the 3-position, and a nitro group at the 6-position. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
Indoline-based compounds have been found to inhibit both 5-lipoxygenase (5-lox) and soluble epoxide hydrolase (seh), which are involved in inflammatory responses .
Biochemical Pathways
The inhibition of 5-lox and seh by indoline-based compounds can affect the metabolism of arachidonic acid, a key mediator of inflammation .
Result of Action
The inhibition of 5-lox and seh by indoline-based compounds can potentially reduce inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3,3-dimethyl-6-nitroindoline typically involves the following steps:
Protection: The nitrogen atom is protected by introducing the Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Boc-3,3-dimethyl-6-nitroindoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation: The indoline ring can be oxidized to indole derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Trifluoroacetic acid (TFA)
Oxidation: Potassium permanganate (KMnO4)
Major Products Formed
Reduction: 1-Amino-3,3-dimethyl-6-nitroindoline
Substitution: 3,3-Dimethyl-6-nitroindoline
Oxidation: 1-Boc-3,3-dimethyl-6-nitroindole
Scientific Research Applications
1-Boc-3,3-dimethyl-6-nitroindoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Chemical Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Material Science: Indoline derivatives are explored for their photochromic properties and potential use in optical materials.
Pharmaceutical Industry: It is used in the development of novel drugs targeting various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
Similar Compounds
1-Boc-3,3-dimethylindoline: Lacks the nitro group at the 6-position.
1-Boc-6-nitroindoline: Lacks the methyl groups at the 3-position.
3,3-Dimethyl-6-nitroindoline: Lacks the Boc protecting group.
Uniqueness
1-Boc-3,3-dimethyl-6-nitroindoline is unique due to the combination of the Boc protecting group, the nitro group, and the methyl groups. This combination imparts specific chemical properties and reactivity, making it a valuable intermediate in the synthesis of complex bioactive molecules.
Properties
IUPAC Name |
tert-butyl 3,3-dimethyl-6-nitro-2H-indole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-14(2,3)21-13(18)16-9-15(4,5)11-7-6-10(17(19)20)8-12(11)16/h6-8H,9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCSKRDBTOIEGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C2=C1C=CC(=C2)[N+](=O)[O-])C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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